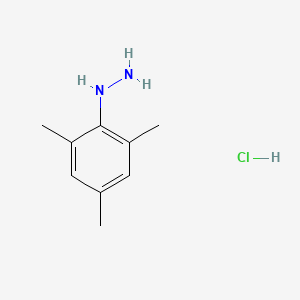

2,4,6-Trimethylphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is 186.0923762 g/mol and the complexity rating of the compound is 113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,4,6-trimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGPCULNJGZRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76195-82-9, 24006-09-5 | |

| Record name | 2,4,6-Trimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,4,6-trimethylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Trimethylphenylhydrazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of a Bulky Hydrazine

2,4,6-Trimethylphenylhydrazine hydrochloride, a substituted aromatic hydrazine, serves as a pivotal intermediate in various sectors of chemical synthesis. Its utility is most pronounced in the pharmaceutical and agrochemical industries, where its unique structural properties are leveraged to build complex heterocyclic scaffolds.[1][2] The bulky 2,4,6-trimethylphenyl (mesityl) group provides significant steric hindrance, a feature that can be strategically employed to direct reaction pathways, enhance the stability of intermediates, or modulate the biological activity of the final active pharmaceutical ingredient (API). Furthermore, it is a valuable derivatizing agent in analytical chemistry for the identification of aldehydes and ketones.[1] This guide provides a detailed examination of its synthesis, focusing on the underlying chemical principles, a robust experimental protocol, and critical safety considerations.

The Synthetic Blueprint: From Aromatic Amine to Hydrazine Salt

The most direct and industrially relevant pathway to this compound begins with the commercially available starting material, 2,4,6-trimethylaniline (also known as mesidine).[3] The synthesis is a classic two-step process common in aromatic chemistry:

-

Diazotization: The primary amino group of 2,4,6-trimethylaniline is converted into a diazonium salt.

-

Reduction: The resulting diazonium salt is subsequently reduced to the target hydrazine derivative.

This well-established route offers high efficiency and is amenable to scale-up, provided that reaction parameters, particularly temperature, are meticulously controlled.

Mechanistic Deep Dive: The Chemistry of Transformation

Step 1: Diazotization of 2,4,6-Trimethylaniline

The journey begins with the diazotization of the primary aromatic amine. This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4] The low temperature (0–5 °C) is critical; aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side reactions like hydroxy-de-diazoniation, which forms phenols and releases nitrogen gas.[2][5]

The mechanism proceeds via the formation of the nitrosonium ion (N≡O⁺), a potent electrophile, which is attacked by the nucleophilic nitrogen of the aniline. A series of proton transfers and dehydrations ultimately yields the stable 2,4,6-trimethylbenzenediazonium chloride intermediate.

Step 2: Reduction of the Aryl Diazonium Salt

Once formed, the diazonium salt is immediately subjected to reduction. While various reducing agents can accomplish this transformation, such as sodium bisulfite or sodium borohydride, stannous chloride (tin(II) chloride, SnCl₂) in a strongly acidic medium is a highly reliable and commonly employed method.[2][6][7] The SnCl₂ acts as a potent reducing agent, donating electrons to the diazonium group, which is then protonated to form the hydrazine. The final product precipitates from the acidic solution as its hydrochloride salt, a form that enhances its stability and simplifies isolation.[1]

The overall synthetic workflow is depicted below.

Caption: Synthetic pathway from 2,4,6-trimethylaniline to the target hydrochloride salt.

Laboratory Protocol: A Validated Step-by-Step Methodology

This protocol details a laboratory-scale synthesis. All operations involving hydrazine derivatives and aromatic amines must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).

Required Reagents and Equipment

| Reagent/Equipment | Formula / Type | Molar Mass ( g/mol ) | Notes |

| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21 | Starting material |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~37% aqueous solution |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | Reducing agent |

| Deionized Water | H₂O | 18.02 | Solvent |

| Three-neck round-bottom flask | 500 mL | - | With magnetic stirrer |

| Dropping funnel | 100 mL | - | For controlled addition |

| Thermometer | - | - | Low temperature range |

| Ice bath | - | - | For temperature control |

| Buchner funnel & filter flask | - | - | For product isolation |

Synthesis Procedure

Part A: Preparation of the Diazonium Salt Solution

-

In a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, combine 13.5 g (0.1 mol) of 2,4,6-trimethylaniline and 60 mL of concentrated hydrochloric acid.

-

Stir the mixture until the aniline salt fully dissolves. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

-

In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 25 mL of deionized water and cool the solution.

-

Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred aniline hydrochloride solution over 30-45 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

-

After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 15 minutes in the ice bath. Use this solution immediately in the next step.

Part B: Reduction to Hydrazine Hydrochloride

-

In a separate 1 L beaker, prepare the reducing solution by dissolving 56.4 g (0.25 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid. Gentle warming may be required for complete dissolution.

-

Cool the stannous chloride solution thoroughly in an ice-salt bath to below 10 °C.

-

Slowly and carefully, add the previously prepared cold diazonium salt solution to the cold, stirred stannous chloride solution. A thick white precipitate of the hydrazine hydrochloride salt will form. Maintain the temperature below 10 °C during this addition.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Part C: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with a small amount of cold, dilute hydrochloric acid to remove any unreacted tin salts.

-

Follow with a wash using a minimal amount of cold deionized water, and finally with diethyl ether to aid in drying.

-

Dry the product under vacuum at room temperature. The final product is a white to off-white crystalline solid.

Product Characterization and Properties

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as melting point determination, FTIR spectroscopy, and assay by titration.[8]

| Property | Value | Source(s) |

| CAS Number | 76195-82-9 | [8] |

| Molecular Formula | C₉H₁₅ClN₂ (or C₉H₁₄N₂ · HCl) | [1] |

| Molecular Weight | 186.68 g/mol | [8] |

| Appearance | White to cream or pale brown crystalline powder | [8] |

| Melting Point | 181 °C (decomposes) | [1] |

| Purity (Typical) | ≥97% | [1][8] |

Critical Safety and Handling Protocols

Trustworthiness in chemical synthesis is intrinsically linked to a culture of safety. The reagents and the product in this synthesis possess significant hazards that demand strict adherence to safety protocols.

-

Hazard Overview:

-

2,4,6-Trimethylaniline (Starting Material): This compound is toxic and a suspected carcinogen.[9][10] It can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[10]

-

Hydrazine Derivatives (Product): Hydrazines as a class are toxic, corrosive, and potential carcinogens.[11][12] Acute exposure can cause severe skin and eye damage.[11] The final product is classified as acutely toxic if swallowed.

-

Acids and Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic.

-

-

Mandatory Safety Procedures:

-

Engineering Controls: All steps of the synthesis must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors and dust.[12]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber or nitrile are recommended) at all times.[12][13]

-

Spill & Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water.[11] For eye contact, rinse with water for at least 15 minutes and seek immediate medical attention.[11] Have a safety shower and eyewash station readily accessible.[14]

-

Waste Disposal: All chemical waste, including residual reagents and solvents, must be collected in properly labeled hazardous waste containers for disposal according to institutional and regulatory guidelines.[12]

-

The logical relationship for ensuring laboratory safety is hierarchical, starting with the most effective controls.

Caption: Hierarchy of controls for managing chemical hazards in the laboratory.

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

This compound, 97%. MySkinRecipes. [Link]

-

Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Quadra. [Link]

-

Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]

-

Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

-

Conversion of 2,4,6-Trimethylaniline to 3-(Mesitylthio)-1H-1,2,4-triazole Using a Continuous-Flow Reactor. (2021). ACS Publications. [Link]

-

Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Research Publish Journals. [Link]

-

Spectrophotometric Determination of Phenols by Coupling With Diazotized 2,4,6-Trimethylaniline in a Micellar Medium. (1993). RSC Publishing. [Link]

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. (2008). ACS Publications. [Link]

- Conversion of aromatic diazonium salt to aryl hydrazine.

-

This compound (C9H14N2). PubChemLite. [Link]

-

Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Institute for Color Science and Technology. [Link]

-

Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. [Link]

-

2,4,6-Trimethylaniline and Its Salts. California Office of Environmental Health Hazard Assessment (OEHHA). [Link]

-

2,4,6-Trimethylaniline. Wikipedia. [Link]

-

2,4,6-TRIMETHYLANILINE HYDROCHLORIDE. precisionFDA. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Loba Chemie. [Link]

- Preparation of 2,4,6-trichlorophenylhydrazine.

Sources

- 1. This compound, 97% [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. Spectrophotometric determination of phenols by coupling with diazotized 2,4,6-trimethylaniline in a micellar medium - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchpublish.com [researchpublish.com]

- 8. L10958.03 [thermofisher.com]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. arxada.com [arxada.com]

- 14. nexchem.co.uk [nexchem.co.uk]

Spectroscopic Profile of 2,4,6-Trimethylphenylhydrazine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 2,4,6-trimethylphenylhydrazine hydrochloride (C₉H₁₅ClN₂), a versatile reagent in synthetic and analytical chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the application of various spectroscopic techniques for the characterization of this compound. While publicly available experimental spectra for this specific molecule are limited, this guide will leverage predictive methodologies and comparative data from analogous structures to provide a robust analytical framework.

Introduction: The Analytical Significance of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its utility as a derivatizing agent for carbonyl compounds further underscores its importance in analytical chemistry.[2] Accurate structural elucidation and purity assessment are paramount for its effective application. Spectroscopic methods provide a powerful, non-destructive means to achieve this, offering a detailed fingerprint of the molecule's structure and electronic properties. This guide will explore the expected data from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound is fundamental to interpreting its spectroscopic data. The presence of a substituted aromatic ring, a hydrazine moiety, and methyl groups gives rise to a unique set of signals in various spectroscopic experiments.

// Nodes for atoms N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-1,0!"]; C1 [label="C", pos="1,0!"]; C2 [label="C", pos="2,0.866!"]; C3 [label="C", pos="3,0.866!"]; C4 [label="C", pos="3.5,-0.5!"]; C5 [label="C", pos="2.5,-1.366!"]; C6 [label="C", pos="1.5,-1.366!"]; C7 [label="C", pos="1.5,2.266!"]; // Methyl on C2 C8 [label="C", pos="5,-0.5!"]; // Methyl on C4 C9 [label="C", pos="0.5,-2.766!"]; // Methyl on C6

// Nodes for Hydrogens (simplified) H_N1 [label="H₃⁺", pos="-0.2,1.2!"]; H_N2 [label="H", pos="-1.5,0.5!"]; H3 [label="H", pos="3.5,1.5!"]; H5 [label="H", pos="2.8,-2.2!"]; Cl [label="Cl⁻", pos="-2.5,-1!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds N1 -- C1; N1 -- N2; C2 -- C7; C4 -- C8; C6 -- C9;

// Draw aromatic circle (approximation with nodes) node [shape=point, width=0.01, height=0.01]; p1 [pos="2.25,0!"]; p2 [pos="2.75,-0.433!"]; p3 [pos="2.25,-0.866!"]; p4 [pos="1.75,-0.433!"]; }

Figure 1: Structure of 2,4,6-trimethylphenylhydrazinium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the protons on the hydrazine group. Due to the hydrochloride form, the hydrazine protons will be exchangeable and may appear as broad signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.0 | Singlet | 2H |

| Hydrazinium (-NH₃⁺) | Broad, variable | Singlet | 3H |

| Hydrazinyl (-NH-) | Broad, variable | Singlet | 1H |

| para-Methyl (C4-CH₃) | ~2.3 | Singlet | 3H |

| ortho-Methyls (C2, C6-CH₃) | ~2.2 | Singlet | 6H |

Causality behind Predictions:

-

Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a singlet. Their chemical shift is influenced by the electron-donating methyl groups.

-

Methyl Protons: The methyl groups in the ortho and para positions will have slightly different chemical environments, leading to distinct signals. These will appear as sharp singlets as there are no adjacent protons to couple with.

-

Hydrazine Protons: In the hydrochloride salt, the hydrazine moiety will be protonated. These protons are acidic and can exchange with residual water or deuterated solvent, leading to broad signals. Their chemical shifts are highly dependent on concentration and the solvent used.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. Due to the symmetry of the phenyl ring, some carbon signals will be equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C-N) | ~145 |

| C2, C6 (C-ortho) | ~130 |

| C3, C5 (C-meta) | ~130 |

| C4 (C-para) | ~135 |

| para-Methyl (C4-CH₃) | ~21 |

| ortho-Methyls (C2, C6-CH₃) | ~18 |

Rationale for Assignments:

-

Aromatic Carbons: The carbon attached to the nitrogen (C1) will be the most deshielded of the aromatic carbons. The carbons bearing the methyl groups (C2, C4, C6) will also have distinct chemical shifts from the unsubstituted aromatic carbons (C3, C5).

-

Methyl Carbons: The aliphatic methyl carbons will appear in the upfield region of the spectrum, typically below 30 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes will be associated with N-H, C-H, C=C, and C-N bonds. Although a specific spectrum for this compound is not publicly available, a product specification from Thermo Fisher Scientific confirms that its FT-IR spectrum conforms to its structure.[1]

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazinium) | 3200 - 2800 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| N-H bend | 1650 - 1550 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

Interpretation of Vibrational Modes:

-

The broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazinium ion (-NH₃⁺).

-

Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

-

The presence of the aromatic ring will be confirmed by the C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would typically be acquired after removing the hydrochloride. The predicted mass spectral data for the free base (C₉H₁₄N₂) is available.[4]

Table 4: Predicted Mass-to-Charge Ratios (m/z) for 2,4,6-Trimethylphenylhydrazine

| Adduct | Predicted m/z |

| [M+H]⁺ | 151.1230 |

| [M+Na]⁺ | 173.1049 |

| [M]⁺ | 150.1151 |

Fragmentation Pathway Analysis: The molecular ion peak ([M]⁺) for the free base is expected at m/z 150.1151. The fragmentation pattern would likely involve the loss of the hydrazine group or cleavage of the N-N bond, leading to characteristic fragment ions.

M [label="[M]⁺\nm/z = 150", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - NH₂]⁺\nm/z = 134"]; F2 [label="[M - N₂H₃]⁺\nm/z = 119"]; F3 [label="[C₉H₁₁]⁺\nm/z = 119"];

M -> F1 [label="-NH₂"]; M -> F2 [label="-N₂H₃"]; F2 -> F3 [label="Rearrangement"]; }

Figure 2: A plausible fragmentation pathway for 2,4,6-trimethylphenylhydrazine.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylhydrazine derivatives typically exhibit absorption maxima in the ultraviolet region due to π → π* transitions in the aromatic ring. The exact position of the absorption maximum (λ_max) will be influenced by the solvent and the substitution pattern on the ring. For 2,4,6-trimethylphenylhydrazine, the presence of three methyl groups (auxochromes) is expected to cause a slight bathochromic (red) shift compared to unsubstituted phenylhydrazine.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

start [label="Sample Preparation\n(Dissolve in deuterated solvent, e.g., DMSO-d₆)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="Acquire Spectrum\n(¹H and ¹³C nuclei)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="Data Processing\n(Fourier transform, phase correction, baseline correction)"]; analyze [label="Spectral Analysis\n(Chemical shift, integration, multiplicity)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> nmr; nmr -> process; process -> analyze; }

Figure 3: General workflow for NMR analysis.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the signals in the ¹H spectrum and determine the multiplicity of each signal. Assign the peaks in both spectra to the corresponding nuclei in the molecule.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an ATR-FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Acquire the infrared spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and assign the characteristic absorption bands.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound. By understanding the principles behind each spectroscopic technique and how the molecular structure influences the resulting spectra, researchers can confidently characterize this important chemical compound. The provided predictive data and analytical frameworks serve as a valuable resource for quality control, reaction monitoring, and structural verification in various scientific and industrial applications.

References

-

PubChemLite. (n.d.). This compound (C9H14N2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound, 97%. Retrieved from [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2,4,6-Trimethylphenylhydrazine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,4,6-trimethylphenylhydrazine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the scarcity of publicly available quantitative solubility data for this compound in organic solvents, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates the known physicochemical properties of the target molecule and offers a detailed, field-proven experimental protocol for the systematic determination of its thermodynamic solubility. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology. Furthermore, it explores the key theoretical factors governing the solubility of hydrochloride salts in organic media, providing a predictive framework for solvent selection and process optimization.

Introduction: The Critical Role of Solubility in a Versatile Intermediate

This compound (mesitylhydrazine hydrochloride) is a vital building block in organic synthesis. It is principally utilized as a precursor for creating indole rings via the Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceuticals and agrochemicals.[1][2] Its applications range from the synthesis of anti-cancer agents to the development of novel dyes.[3]

The hydrochloride salt form is preferred in many applications as it enhances the stability of the hydrazine moiety.[1] However, the success of any synthetic step or purification process, such as crystallization, is critically dependent on the solubility of this salt in the chosen reaction medium. A thorough understanding of its solubility profile across a range of organic solvents is therefore not merely academic; it is a prerequisite for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient conversion.

-

Process Scalability: Designing robust and reproducible manufacturing processes.

-

Purification Strategy: Selecting appropriate solvents for crystallization to achieve high purity.[3]

-

Formulation Development: Creating stable and effective formulations for final products.

This guide addresses the current information gap by providing the theoretical foundation and a practical, detailed workflow for determining this crucial physicochemical parameter.

Physicochemical Profile of this compound

A summary of the known physical and chemical properties of this compound is essential for understanding its solubility behavior. These parameters influence everything from solvent-solute interactions to the energy required to break the crystal lattice.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₅ClN₂ | [2] |

| Molecular Weight | 186.68 g/mol | [4] |

| Appearance | White to cream or pale brown crystalline powder/flakes | [2] |

| Melting Point | 167-173 °C / ~185°C (decomposes) | [4][5] |

| CAS Number | 76195-82-9 | [4] |

| Qualitative Solubility | Soluble in water. The hydrochloride form is noted to enhance solubility in polar solvents. | [1][5] |

Understanding the Solubility Landscape: Key Influencing Factors

The dissolution of a crystalline solid like this compound is a complex thermodynamic process. It involves the dismantling of the crystal lattice and the solvation of the resulting ions and molecules by the solvent. The "like dissolves like" principle provides a starting point, but for an ionic salt in an organic medium, several factors come into play.

A key concept is that the hydrochloride salt exists in equilibrium with its free base form. The position of this equilibrium, and thus the overall solubility, is dictated by the properties of the solvent and the solute itself.

Caption: Key factors influencing the solubility of hydrochloride salts in organic solvents.

-

Solvent Polarity and Dielectric Constant: Highly polar solvents, such as dimethyl sulfoxide (DMSO) and methanol, are generally better at solvating the charged ions (the protonated hydrazine and the chloride anion) than non-polar solvents like hexane or toluene. A high dielectric constant helps to shield the ions from each other, preventing them from recombining and precipitating.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact strongly with the N-H groups of the hydrazine and the chloride ion, facilitating dissolution. Alcohols like ethanol and methanol are prime examples.

-

Crystal Lattice Energy: This is the energy holding the crystal together. For a solvent to dissolve the salt, the energy released during solvation must overcome this lattice energy. A high melting point can sometimes indicate a high lattice energy, suggesting that more powerful solvents will be required.

-

pKa of the Conjugate Acid: The pKa of the protonated 2,4,6-trimethylphenylhydrazine determines how easily it will deprotonate to form the free base. In a given solvent, this equilibrium will affect the total amount of material that can be dissolved.

-

Temperature: For most salts, solubility is an endothermic process, meaning solubility increases with temperature.[6] This is a critical parameter to control and leverage during experiments and industrial processes.

-

Common Ion Effect: The presence of a common ion (e.g., from another chloride salt) can suppress the solubility of the hydrochloride salt.[7]

Quantitative Solubility Data: A Noted Gap

This data gap necessitates that researchers determine solubility experimentally for their specific applications and solvent systems. The following section provides a robust, standardized protocol to generate this critical data.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8][9] This method, endorsed by the United States Pharmacopeia (USP), involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[10][11] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

5.1. Materials and Equipment

-

This compound (purity >97%)

-

High-purity organic solvents of interest (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, N,N-Dimethylformamide)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer.

5.2. Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Aliquot Solute: Accurately weigh an excess amount of this compound into a series of glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point is 20-50 mg of solute per 1-2 mL of solvent. Prepare at least three replicates for each solvent.

-

Add Solvent: Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Seal Vials: Immediately and tightly cap each vial to prevent solvent evaporation, which would artificially inflate the final concentration measurement.

-

Equilibrate: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause splashing.

-

Rationale (Causality): Continuous agitation ensures the entire surface area of the solid is exposed to the solvent, maximizing the rate of dissolution. A constant temperature is critical as solubility is temperature-dependent.

-

-

Determine Equilibration Time: The system must be agitated long enough to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. To validate this, samples can be taken at various time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements show no significant change in concentration.[8]

Part B: Sample Analysis

-

Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle. Do not cool the samples, as this may cause the dissolved solute to precipitate.

-

Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Filter the remaining supernatant into a clean vial.

-

Rationale (Causality): Filtration is the most critical step to separate the dissolved solute from the undissolved solid. A 0.22 µm filter ensures that no fine particulates are carried over, which would lead to an overestimation of solubility.

-

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase (for HPLC) or pure solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the diluted samples using a validated analytical method. HPLC with UV detection is highly recommended for its specificity and sensitivity.[12]

-

HPLC Method Development Insight: A reverse-phase C18 column is often suitable for hydrazine derivatives. The mobile phase could consist of an acetonitrile/water or methanol/water gradient with a buffer (e.g., ammonium formate) to ensure good peak shape.[13] Derivatization with an aldehyde (like salicylaldehyde) can be used to enhance UV detection if necessary.[12][14]

-

-

Calculation: Calculate the solubility (S) using the following formula:

-

S (mg/mL) = (Concentration of diluted sample from calibration curve in mg/mL) x (Dilution Factor)

-

Conclusion: Empowering Research Through Robust Data Generation

While published quantitative data on the solubility of this compound in organic solvents is scarce, its determination is not an insurmountable challenge. By employing a systematic and well-controlled methodology, such as the shake-flask protocol detailed in this guide, researchers can generate reliable, high-quality data tailored to their specific process conditions. This empowers scientists and developers to make informed decisions, accelerating research and ensuring the robustness of synthetic and purification processes. The principles and protocols outlined herein provide a self-validating framework for exploring the solubility landscape of this important chemical intermediate.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

United States Pharmacopeia. (2013). General Chapter <1092> The Dissolution Procedure: Development and Validation. USP-NF. [Link]

-

United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

- Kudryavtsev, I. G., et al. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73, 819–831.

-

Sane, R. T., et al. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1431-1440. [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Johnson, R. C., et al. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 38(8), 534–540. [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

-

Rasayan J. Chem. (2022). New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate using RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1011-1017. [Link]

-

Solubility of Things. (n.d.). Phenelzine hydrochloride. Retrieved from [Link]

-

Reachem Chemicals. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

World Health Organization. (2018). Working document QAS/17.699/Rev.2: Protocol to conduct equilibrium solubility experiments. [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H14N2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound, 97%. Retrieved from [Link]

-

ResearchGate. (2023). Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture?[Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. This compound, 97% [myskinrecipes.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 76195-82-9 | Benchchem [benchchem.com]

- 4. 2,4,6-三甲基苯肼 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. uspnf.com [uspnf.com]

- 11. biorelevant.com [biorelevant.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. helixchrom.com [helixchrom.com]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Stability and Storage of 2,4,6-Trimethylphenylhydrazine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the stability and storage of 2,4,6-trimethylphenylhydrazine hydrochloride, a critical reagent in pharmaceutical and chemical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document synthesizes known chemical properties with field-proven insights to ensure the integrity and longevity of this compound. It delves into the inherent instabilities, recommended storage and handling protocols, likely degradation pathways, and methodologies for stability assessment. This guide is structured to provide not only foundational knowledge but also actionable experimental protocols for stability-indicating analysis and forced degradation studies, empowering researchers to maintain the quality and reliability of their work.

Introduction: Understanding the Core Chemistry

This compound, also known as mesitylhydrazine hydrochloride, is a substituted aromatic hydrazine salt. Its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes is well-established. The hydrochloride salt form generally enhances stability and solubility in polar solvents compared to the free base, facilitating its use in various reaction conditions.[1] However, like many hydrazine derivatives, it is susceptible to degradation, which can impact experimental outcomes, impurity profiles of synthesized molecules, and safety.

This guide will elucidate the factors governing the stability of this compound and provide a framework for its proper storage and handling, as well as for the development of analytical methods to monitor its purity over time.

Physicochemical Properties and Inherent Instabilities

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its stability profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅ClN₂ | [2][3][4] |

| Molecular Weight | 186.68 g/mol | [2][3][4] |

| Appearance | White to cream to orange to pale brown crystals, crystalline powder, or flakes. | [4] |

| Melting Point | Approximately 167-173 °C or 181 °C. | [2][3] |

| Solubility | Soluble in water. | [2] |

The key to understanding the stability of this compound lies in the reactivity of the hydrazine moiety, which is susceptible to oxidation. The presence of the electron-donating methyl groups on the phenyl ring can influence the rate and pathways of degradation. The hydrochloride salt form mitigates some of the reactivity of the free base, but the compound remains sensitive to several environmental factors.

Based on safety data sheets and the known chemistry of phenylhydrazines, this compound is known to be:

-

Hygroscopic: It can absorb moisture from the atmosphere, which can lead to physical changes (caking) and potentially accelerate chemical degradation.

-

Light-sensitive: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[5][6]

-

Air-sensitive: The compound can be oxidized by atmospheric oxygen.[5][6] This often manifests as a color change, with the material turning yellow or reddish-brown upon exposure.[7]

-

Thermally Labile: While generally stable at room temperature, elevated temperatures can accelerate decomposition.[5][6]

The interplay of these factors necessitates stringent storage and handling protocols to ensure the long-term integrity of the compound.

Recommended Storage and Handling Protocols

To mitigate the inherent instabilities of this compound, the following storage and handling procedures are recommended. These are based on a synthesis of information from multiple safety data sheets and best laboratory practices.

Storage Conditions

-

Container: Store in a tightly sealed, original container to prevent exposure to air and moisture.[5][6][8][9]

-

Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[2][5][6]

-

Temperature: Store in a cool, dry place.[5][6][9] Refrigeration is a good practice, but ensure the container is brought to room temperature before opening to prevent condensation of moisture onto the compound.

-

Light: Protect from light by using an amber or opaque container and storing in a dark location such as a cabinet.[5][6]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, bases, and lead dioxide.[5][6]

Handling Procedures

Due to the toxic nature of this compound, strict adherence to safety protocols is mandatory.[1][5]

-

Engineering Controls: All handling of the solid material, including weighing and preparation of solutions, should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust.[1][5][6][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6][8]

-

Hand Protection: Wear impermeable gloves (e.g., nitrile).[1][8] Be mindful that this compound may be a skin sensitizer, so care should be taken when removing gloves to avoid skin contact.[8]

-

Body Protection: A lab coat should be worn at all times.[1]

-

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[1][8][9]

-

Spills: In case of a spill, clean up promptly using dry methods (e.g., sweeping or vacuuming with a HEPA filter) to avoid generating dust.[5][8] Place the waste in a suitable, labeled container for disposal.

Caption: Workflow for the safe handling of this compound.

Potential Degradation Pathways

-

Oxidation: This is the most likely degradation pathway, especially upon exposure to air. The hydrazine moiety can be oxidized to a diazo compound, which may then undergo further reactions. The presence of electron-donating methyl groups on the phenyl ring could potentially increase the susceptibility to oxidation compared to unsubstituted phenylhydrazine.

-

Photodegradation: Aromatic hydrazines can undergo photo-oxidation or rearrangement upon exposure to UV light.

-

Thermal Decomposition: At elevated temperatures, the compound may decompose. While the melting point is relatively high, decomposition can occur at lower temperatures over extended periods.

-

Hydrolysis: The stability of the hydrochloride salt in aqueous solution can be pH-dependent. While generally stable in acidic conditions, in neutral or basic solutions, the free base may be liberated, which is more susceptible to oxidation.

Caption: Environmental stressors leading to the degradation of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for its intended use, particularly in GMP environments or for sensitive applications, a stability-indicating analytical method is crucial. The following sections provide a framework for developing such a method and conducting forced degradation studies.

Forced Degradation Study Protocol

A forced degradation study is designed to intentionally degrade the compound to generate potential degradation products and to demonstrate the specificity of the analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability-indicating nature of the analytical method.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep a sample at room temperature for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the sample at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

Solution State: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

-

Photolytic Degradation:

-

Solid State: Expose a thin layer of the solid compound to light in a photostability chamber.

-

Solution State: Expose an aliquot of the stock solution in a quartz cuvette to light in a photostability chamber.

-

-

Control Samples: Prepare control samples (unstressed) for each condition, stored at room temperature and protected from light.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize the acid and base hydrolysis samples if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

While a specific validated method for this compound is not found in the public literature, a robust starting point for method development can be designed based on methods for other substituted phenylhydrazines.[10]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition | Rationale/Comments |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric acid in water | Provides acidic conditions to keep the analyte protonated and improve peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | 239 nm | Based on methods for similar compounds, this should provide good sensitivity.[10] A PDA detector is recommended to assess peak purity and identify optimal wavelengths for impurities. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation:

Once the method is developed and optimized, it should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Summary and Conclusions

This compound is a valuable chemical intermediate whose stability is paramount to its successful application. This guide has synthesized the available information to provide a comprehensive overview of its stability and storage. The key takeaways are:

-

The compound is sensitive to air, light, moisture, and heat.

-

Strict storage conditions, including a tightly sealed container, protection from light, and storage in a cool, dry place, are essential. For long-term stability, storage under an inert atmosphere is recommended.

-

Safe handling procedures, including the use of a fume hood and appropriate PPE, must be followed due to the compound's toxicity.

-

Degradation is likely to occur via oxidation of the hydrazine moiety.

-

A systematic approach to forced degradation studies, coupled with the development of a stability-indicating HPLC method, is necessary to fully understand the stability profile and ensure the quality of the material for research and development.

By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

-

Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. RASĀYAN J. Chem. 2024; 17(4). Available from: [Link]

-

Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Environmental Health & Safety, University of Toronto. Available from: [Link]

-

Analytical Method for Phenylhydrazine. Keika Ventures. Available from: [Link]

-

Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. 2021. Available from: [Link]

-

Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods. 2021. Available from: [Link]

-

PHENYL HYDRAZINE HYDROCHLORIDE AR Safety Data Sheet. Loba Chemie. Available from: [Link]

-

Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. Cole-Parmer. Available from: [Link]

-

This compound, 97%. MySkinRecipes. Available from: [Link]

- Stabilized phenyl-hydrazine. US Patent 2701815A. 1955.

-

Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Patsnap Eureka. Available from: [Link]

-

Phenylhydrazine derivatives. ResearchGate. Available from: [Link]

- Preparation process for phenylhydrazine hydrochloride. Google Patents. 2012.

-

Phenylhydrazine. PubChem. Available from: [Link]

- Process for purification of phenylhydrazine. US Patent 4352941A. 1982.

-

Phenylhydrazine. Wikipedia. Available from: [Link]

-

This compound. PubChemLite. Available from: [Link]

Sources

- 1. ehs.utoronto.ca [ehs.utoronto.ca]

- 2. This compound, 97% [myskinrecipes.com]

- 3. 2,4,6-トリメチルフェニルヒドラジン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. lobachemie.com [lobachemie.com]

- 10. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to Mesitylhydrazine Hydrochloride: Properties, Protocols, and Applications

This guide provides a comprehensive technical overview of mesitylhydrazine hydrochloride (MHC), a crucial reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth insights into the compound's characteristics, practical handling protocols, and its pivotal role in synthetic chemistry, particularly in the formation of indole scaffolds.

Section 1: Chemical Identity and Structure

Mesitylhydrazine hydrochloride is the salt form of (2,4,6-trimethylphenyl)hydrazine. The hydrochloride form enhances its stability and simplifies handling compared to the free base.

| Identifier | Value | Source |

| IUPAC Name | (2,4,6-trimethylphenyl)hydrazine;hydrochloride | [1][2] |

| Synonyms | 1-Mesitylhydrazine hydrochloride, 2,4,6-Trimethylphenylhydrazine HCl | [2][3] |

| CAS Number | 24006-09-5, 76195-82-9 | [1][4][5] |

| Molecular Formula | C₉H₁₅ClN₂ | [1][3][6] |

| Molecular Weight | 186.68 g/mol | [1][2][6][7] |

| InChI Key | XFGPCULNJGZRTH-UHFFFAOYSA-N | [1][2][5] |

graph "Mesitylhydrazine_Hydrochloride_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; N2 [label="H₂N"]; CH3_2 [label="H₃C"]; CH3_4 [label="CH₃"]; CH3_6 [label="H₃C"]; H_N1 [label="H"]; HCl [label="• HCl", fontsize=12]; // Position nodes for the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; // Position substituents N1 [pos="0,2.4!"]; N2 [pos="-0.8,3.2!"]; H_N1 [pos="0.8,3.2!"]; CH3_2 [pos="-2.08,1.2!"]; CH3_4 [pos="0,-2.4!"]; CH3_6 [pos="2.08,1.2!"]; HCl [pos="2.5, 2.5!"]; // Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C2 -- CH3_2; C4 -- CH3_4; C6 -- CH3_6; N1 -- N2; N1 -- H_N1; // Benzene ring double bonds (approximate representation) edge [style=dashed]; C1 -- C6; C2 -- C3; C4 -- C5;

}

Caption: Chemical structure of Mesitylhydrazine Hydrochloride.

Section 2: Physical and Chemical Properties

MHC is an off-white solid material.[3] Its physical characteristics are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Notes | Source |

| Appearance | Off-white solid | [3] | |

| Melting Point | 175 - 178.5 °C | Some sources report up to 185°C with decomposition. | [2][3][5] |

| Solubility | Soluble in water | No quantitative data is readily available. | [2] |

| Stability | Stable under recommended storage conditions. | The compound is hygroscopic and should be protected from moisture. | [3] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Avoid contact with these materials to prevent vigorous or hazardous reactions. | [3] |

| Decomposition | Thermal decomposition can release toxic fumes. | Products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. | [3] |

Section 3: The Fischer Indole Synthesis: A Core Application

The primary utility of mesitylhydrazine hydrochloride in research and development lies in its role as a key precursor in the Fischer indole synthesis.[7] This reaction, discovered in 1883, remains one of the most reliable methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[8]

3.1: Mechanistic Causality

The choice of an arylhydrazine, such as MHC, is foundational to the Fischer synthesis. The reaction proceeds through several key stages:

-

Hydrazone Formation: The arylhydrazine reacts with a ketone or aldehyde under acidic conditions to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[9][9]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The enamine undergoes a concerted rearrangement, driven by the formation of a stable aromatic ring.

-

Aromatization: The intermediate loses a molecule of ammonia, followed by tautomerization, to yield the final aromatic indole product.[8]

The bulky mesityl group in MHC can introduce steric hindrance, influencing the regioselectivity of the cyclization and the properties of the resulting indole. The acid catalyst, often the inherent hydrochloride or supplemented with others like acetic or polyphosphoric acid, is essential for protonating intermediates and facilitating the key rearrangement and elimination steps.[8][10]

Caption: Workflow of the Fischer Indole Synthesis.

3.2: Experimental Protocol: Synthesis of a Substituted Indole

This protocol is a representative example of a Fischer indole synthesis using MHC. The specific ketone and reaction conditions may be adapted for different target molecules.

Objective: To synthesize 2,3,5,7-tetramethyl-1H-indole from mesitylhydrazine hydrochloride and 2-butanone.

Methodology:

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add mesitylhydrazine hydrochloride (1.87 g, 10 mmol).

-

Add 2-butanone (0.87 mL, 12 mmol).

-

Add absolute ethanol (20 mL) as the solvent.

-

-

Hydrazone Formation:

-

Add 2-3 drops of glacial acetic acid to catalyze the formation of the hydrazone.

-

Stir the mixture at room temperature for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

-

Cyclization and Indolization:

-

Once hydrazone formation is complete, slowly add polyphosphoric acid (PPA) (approx. 10 g) to the mixture. Note: The addition of PPA is exothermic and should be done cautiously.

-

Heat the reaction mixture to 100-120°C using an oil bath.[10]

-

Maintain this temperature and continue stirring for 10-15 minutes. The color of the mixture will typically darken as the indole forms.

-

-

Work-up and Isolation:

-

Allow the reaction flask to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously to decompose the PPA.[10]

-

The solid product will precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with several portions of cold water until the filtrate is neutral to pH paper.[10]

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 2,3,5,7-tetramethyl-1H-indole.

-

Dry the purified product under vacuum. Characterize by melting point, NMR, and MS analysis.

-

Section 4: Analytical Characterization

Confirming the identity and purity of MHC is crucial. While specific spectral data is often proprietary to the supplier, the expected characteristics can be deduced from its structure.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the mesityl ring, the three methyl groups (which may appear as two distinct singlets due to symmetry), and the hydrazine protons (NH -NH₂ ), which are often broad and may exchange with D₂O.

-

¹³C NMR: The carbon NMR will display signals corresponding to the four unique carbons of the mesityl ring and the single methyl carbon environment.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region), C-H stretches from the aromatic and methyl groups, and C=C stretching from the aromatic ring.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion for the free base (C₉H₁₄N₂) upon loss of HCl.

Section 5: Safety, Handling, and Storage

Mesitylhydrazine hydrochloride, like many hydrazine derivatives, requires careful handling due to its toxicological profile.

GHS Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5][9][11]

-

Skin Sensitization: May cause an allergic skin reaction.[9][11]

Caption: Safe handling workflow for Mesitylhydrazine Hydrochloride.

Storage and Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3] For procedures that may generate dust, a NIOSH-approved respirator is recommended.[3]

-

Engineering Controls: Ensure adequate ventilation, preferably by handling within a chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[3]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly sealed to protect from moisture, as the compound is hygroscopic.[3][9] It should be handled and stored under an inert gas atmosphere.[3][9]

References

-

Mesitylhydrazine hydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]

-

MESITYLHYDRAZINE HYDROCHLORIDE | CAS#:24006-09-5 | Chemsrc. (2025-09-04). Retrieved from [Link]

-

Methylhydrazine hydrochloride | CH7ClN2 | CID 81793 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (n.d.). Retrieved from [Link]

-

Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (n.d.). Retrieved from [Link]

-

(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (2025-10-16). Retrieved from [Link]

-

Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent - YMER. (n.d.). Retrieved from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

ATSDR Hydrazines Tox Profile. (n.d.). Retrieved from [Link]

-

The Essential Role of Hydrazine Monohydrochloride in Modern Organic Synthesis. (n.d.). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. MESITYLHYDRAZINE HYDROCHLORIDE | CAS#:24006-09-5 | Chemsrc [chemsrc.com]

- 5. 2,4,6-三甲基苯肼 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 24006-09-5|Mesitylhydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 7. Mesitylhydrazine hydrochloride [myskinrecipes.com]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ymerdigital.com [ymerdigital.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis using 2,4,6-Trimethylphenylhydrazine Hydrochloride

Introduction

The Fischer indole synthesis, a venerable and powerful transformation in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2][3] This heterocyclic motif is a fundamental component in a vast array of pharmaceuticals, natural products, and agrochemicals, underscoring the enduring relevance of this classic reaction.[2] The synthesis proceeds via the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2][4]

The electronic and steric nature of the substituents on the phenylhydrazine ring significantly influences the reaction's course and efficiency.[2] This guide provides a detailed protocol and in-depth analysis of the Fischer indole synthesis utilizing 2,4,6-trimethylphenylhydrazine hydrochloride. The presence of three methyl groups on the phenyl ring introduces specific steric and electronic effects that are critical to consider for successful synthesis. This document is intended for researchers, scientists, and professionals in drug development who are looking to employ this specific substrate in their synthetic endeavors.

Mechanistic Insights: The Journey from Hydrazine to Indole

The generally accepted mechanism of the Fischer indole synthesis is a multi-step process initiated by the formation of a phenylhydrazone.[1][3][5] This is followed by a series of acid-catalyzed rearrangements culminating in the aromatic indole.

The key steps are as follows:

-

Hydrazone Formation: The reaction commences with the condensation of 2,4,6-trimethylphenylhydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding phenylhydrazone.[5]

-

Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer.[1][3]

-

[3][3]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a crucial[3][3]-sigmatropic rearrangement, which is often the rate-determining step.[1][3] The electron-donating nature of the three methyl groups on the 2,4,6-trimethylphenylhydrazine can facilitate this step by increasing the electron density of the phenyl ring.[2]

-

Cyclization and Elimination: The resulting intermediate then undergoes cyclization and subsequent elimination of an ammonia molecule under acidic conditions to yield the final, energetically favorable aromatic indole.[1][3]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[1][3]

Visualizing the Reaction Pathway

Caption: Generalized workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of a Substituted Indole

This protocol details the synthesis of a substituted indole using this compound and a generic ketone (e.g., acetone for the synthesis of 2,3,4,7-tetramethyl-1H-indole).

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| This compound | 76195-82-9 | 186.68 | 10.0 |

| Acetone | 67-64-1 | 58.08 | 12.0 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | ~20 mL |

| 1 M Sodium Hydroxide (aq) | 1310-73-2 | 40.00 | As needed |

| Dichloromethane | 75-09-2 | 84.93 | ~150 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.87 g, 10.0 mmol) and acetone (0.87 mL, ~12.0 mmol).

-

Acid Catalyst Addition: To the stirred mixture, add glacial acetic acid (~20 mL). Acetic acid serves as both the solvent and the acid catalyst. A variety of other Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃) can also be employed, and the choice of catalyst can be critical for reaction success.[1][3][6][7]

-

Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[4]

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Transfer the neutralized mixture to a separatory funnel and dilute with water (50 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[2]

-

-

Isolation and Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[2]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure indole derivative.[2][8]

-

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Key Considerations

-

Side Reactions: The formation of dimers or other impurities can occur.[9] Careful monitoring of the reaction and purification are essential to obtain a high yield of the desired product.

-

Regioisomers: When using unsymmetrical ketones, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.[10] The choice of acid catalyst and reaction conditions can influence the regioselectivity.[10]

-

Catalyst Choice: The selection of the acid catalyst is crucial.[3][6] While acetic acid is often sufficient, stronger Brønsted acids like polyphosphoric acid or Lewis acids such as zinc chloride may be necessary for less reactive substrates.[1][3]

-

Safety Precautions: this compound is classified as acutely toxic if swallowed.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The Fischer indole synthesis remains a highly versatile and widely used method for the preparation of indoles. The use of this compound offers a specific entry into a range of substituted indoles. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully employ this protocol to synthesize valuable indole derivatives for various applications in drug discovery and materials science.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Ghandi, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2501. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(82), 52035-52050. [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

ResearchGate. How to get the maximum yield for the Fisher Indole synthesis? [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]

-

Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process. [Link]

-

Organic Chemistry Portal. Synthesis of indolines. [Link]

-

PubChem. This compound. [Link]

-